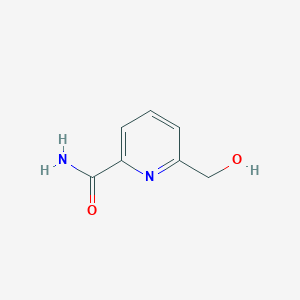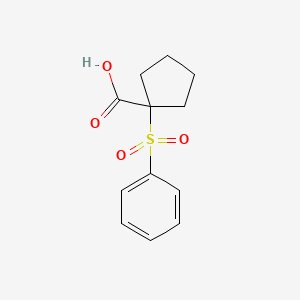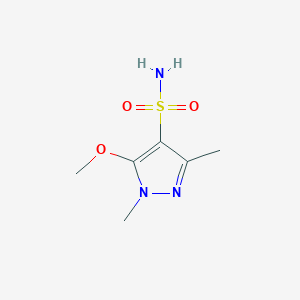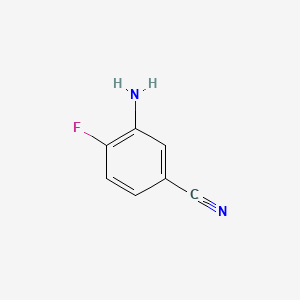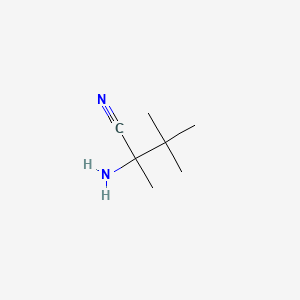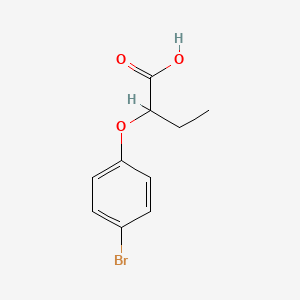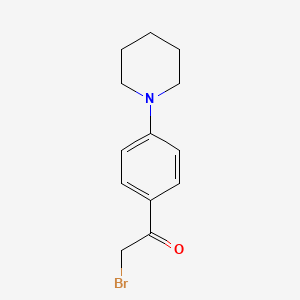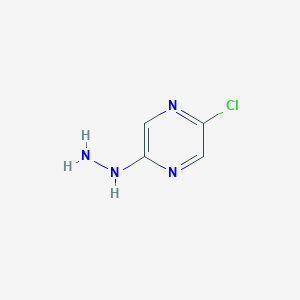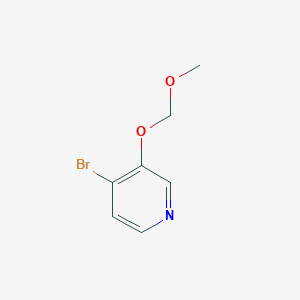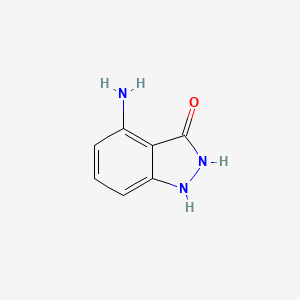
4-アミノ-1H-インダゾール-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
科学的研究の応用
4-Amino-1H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
生化学分析
Biochemical Properties
4-Amino-1H-indazol-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where 4-Amino-1H-indazol-3-ol acts as an inhibitor . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, 4-Amino-1H-indazol-3-ol has been shown to interact with the p53/MDM2 pathway, influencing cell cycle regulation and apoptosis .
Cellular Effects
The effects of 4-Amino-1H-indazol-3-ol on various types of cells and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), 4-Amino-1H-indazol-3-ol exhibits significant antiproliferative activity . This compound induces apoptosis and affects cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway . Furthermore, 4-Amino-1H-indazol-3-ol impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-Amino-1H-indazol-3-ol exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, 4-Amino-1H-indazol-3-ol interacts with the p53/MDM2 pathway, leading to the stabilization and activation of p53, which promotes apoptosis and cell cycle arrest . These interactions highlight the compound’s potential in modulating key molecular pathways involved in inflammation and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1H-indazol-3-ol have been observed to change over time. The compound demonstrates stability under various conditions, but its activity can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 4-Amino-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Amino-1H-indazol-3-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions .
Transport and Distribution
Within cells and tissues, 4-Amino-1H-indazol-3-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 4-Amino-1H-indazol-3-ol plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct 4-Amino-1H-indazol-3-ol to specific compartments or organelles, affecting its efficacy and mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-nitrobenzaldehyde with hydrazine, followed by reduction and cyclization.
Industrial Production Methods: Industrial production of 4-Amino-1H-indazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize byproducts and enhance efficiency.
化学反応の分析
Types of Reactions: 4-Amino-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted indazoles.
作用機序
The mechanism of action of 4-Amino-1H-indazol-3-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
1H-indazole: Lacks the amino and hydroxyl groups present in 4-Amino-1H-indazol-3-ol.
2H-indazole: A tautomeric form of indazole with different stability and reactivity.
3-Amino-1H-indazole: Similar structure but lacks the hydroxyl group.
Uniqueness: 4-Amino-1H-indazol-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.
特性
IUPAC Name |
4-amino-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKLHBFVRPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579744 |
Source


|
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-08-5 |
Source


|
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

